Faster Thiol Alkylation Kinetics vs Bromo-PEG7-alcohol Due to Iodine Leaving Group
In a direct head-to-head comparison under identical conditions (10 mM phosphate buffer, pH 7.4, 25°C, 1 mM thiol (cysteine), 1 mM PEG-halide), Iodo-PEG7-alcohol exhibited a second-order rate constant (k2) of 2.8 × 10⁻³ M⁻¹·s⁻¹, while Bromo-PEG7-alcohol showed a k2 of 1.1 × 10⁻³ M⁻¹·s⁻¹ [1]. The iodo derivative reacts 2.5-fold faster, enabling lower reagent excess or shorter reaction times for complete conjugation.
| Evidence Dimension | Second-order rate constant for alkylation of free cysteine |
|---|---|
| Target Compound Data | 2.8 × 10⁻³ M⁻¹·s⁻¹ |
| Comparator Or Baseline | Bromo-PEG7-alcohol: 1.1 × 10⁻³ M⁻¹·s⁻¹ |
| Quantified Difference | 2.5× faster (155% increase) |
| Conditions | 10 mM phosphate buffer, pH 7.4, 25°C, 1 mM cysteine, 1 mM PEG-halide, monitored by LC-MS |
Why This Matters
Faster kinetics translates to higher conversion efficiency, reduced reaction time, and lower risk of side reactions in antibody-drug conjugate (ADC) synthesis.
- [1] Jones, M. W., et al. (2016). A systematic comparison of halo-PEG reagents for cysteine-selective bioconjugation. Bioconjugate Chemistry, 27(8), 1851–1858. View Source
